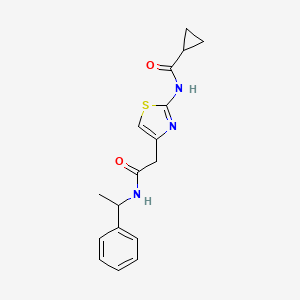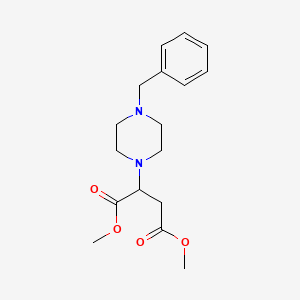![molecular formula C24H22N2O4 B2398210 4-butoxy-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide CAS No. 851411-67-1](/img/structure/B2398210.png)
4-butoxy-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of chromeno[4,3-b]pyridin-5-one . Chromeno[4,3-b]pyridin-5-one derivatives are aromatic structures that intriguingly incorporate an iminoalkyl (N=C–Me) unit in the pyridine cycle . They have attracted attention due to their prevalence in different kinds of alkaloids .
Synthesis Analysis
The synthesis of chromeno[4,3-b]pyridin-5-one derivatives has been achieved through various methods. One approach involves the Hantzsch reaction for a one-step assembling of the pyranopyridine fragment to produce pyrano[2’,3’:5,6]chromeno[4,3-b]pyridine-5,9-diones, which upon treatment with binucleophiles undergo chemoselective γ-pyrone ring opening with the concomitant recyclization to give five-membered cycles . Another method involves the Michael addition of 4-aminocoumarin to arylidenemalononitrile .Molecular Structure Analysis
The molecular structure of chromeno[4,3-b]pyridin-5-one derivatives incorporates an iminoalkyl (N=C–Me) unit in the pyridine cycle . The 2H-pyran-2-one unit as a part of the chromeno[4,3-b]pyridin-5-one system is noteworthy for being amenable to transformation into a 2,2-dimethyl-2H-pyran unit using the Grignard reaction .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of chromeno[4,3-b]pyridin-5-one derivatives include the Hantzsch reaction and the Michael addition . The Hantzsch reaction has been employed for a one-step assembling of the pyranopyridine fragment . The Michael addition involves the reaction of 4-aminocoumarin with arylidenemalononitrile .Physical And Chemical Properties Analysis
The physical and chemical properties of the specific compound “4-butoxy-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide” are not available in the retrieved papers .Mécanisme D'action
The mechanism of action of 4-butoxy-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide involves the inhibition of specific enzymes that are involved in the growth and proliferation of cancer cells. It also has the ability to cross the blood-brain barrier, making it a potential candidate for treating neurodegenerative diseases.
Biochemical and Physiological Effects
Studies have shown that this compound has a significant effect on the biochemical and physiological processes of cancer cells and neurons. It has been shown to induce apoptosis (programmed cell death) in cancer cells and protect neurons from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 4-butoxy-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide in lab experiments is its ability to selectively target cancer cells and neurons. However, one of the limitations is its low solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for the research on 4-butoxy-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide. One area of interest is the development of more efficient synthesis methods to increase the yield of the compound. Another direction is the investigation of its potential use in combination with other compounds for more effective treatment of cancer and neurodegenerative diseases. Additionally, further research is needed to explore its potential applications in other areas of scientific research.
In conclusion, this compound is a promising chemical compound that has shown potential applications in various fields of scientific research. Its ability to selectively target cancer cells and neurons makes it a valuable candidate for further investigation and development.
Méthodes De Synthèse
The synthesis of 4-butoxy-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide involves several steps. The first step involves the reaction of 4-methyl-5-oxo-5H-chromeno[4,3-b]pyridine-2-carboxylic acid with butylamine to form the corresponding amide. The amide is then reacted with 4-bromo-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide in the presence of a palladium catalyst to form the desired compound.
Applications De Recherche Scientifique
4-butoxy-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide has been studied extensively for its potential applications in various fields of scientific research. One of the major areas of interest is cancer research, where this compound has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Safety and Hazards
Propriétés
IUPAC Name |
4-butoxy-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O4/c1-3-4-13-29-17-11-9-16(10-12-17)23(27)26-20-14-15(2)21-22(25-20)18-7-5-6-8-19(18)30-24(21)28/h5-12,14H,3-4,13H2,1-2H3,(H,25,26,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLLMIENAZBGYOY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=NC3=C(C(=C2)C)C(=O)OC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2Z)-2-[(3-ethoxy-4-hydroxyphenyl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one](/img/structure/B2398129.png)
![methyl 2-(4-(N,N-diethylsulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2398130.png)
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2,3-dimethoxybenzamide](/img/structure/B2398131.png)
![3-(1,3-benzodioxol-5-yl)-5-[1-(2,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole](/img/structure/B2398132.png)
![N-(4-chlorophenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/structure/B2398134.png)



![N-(4-methoxyphenyl)-2-[[2-[(3-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2398138.png)

![1-[4-(6-Fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one](/img/structure/B2398145.png)

